molecular formula C18H13N3S B12620490 N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine CAS No. 920519-90-0

N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine

Cat. No.: B12620490
CAS No.: 920519-90-0
M. Wt: 303.4 g/mol
InChI Key: MIQHHHBYQFQHTK-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine is a heterocyclic compound that contains both benzothiazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine typically involves the condensation of 2-aminobenzothiazole with 4-bromopyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential bacterial proteins by binding to bacterial ribosomes. In anticancer applications, it may induce apoptosis in cancer cells by interacting with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide
  • N’-(1,3-Benzothiazol-2-yl)-arylamides
  • 1-Phenyl-N-(benzothiazol-2-yl)methanimine derivatives

Uniqueness

N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine is unique due to its dual benzothiazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to similar compounds .

Properties

CAS No.

920519-90-0

Molecular Formula

C18H13N3S

Molecular Weight

303.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]pyridin-4-amine

InChI

InChI=1S/C18H13N3S/c1-2-4-17-16(3-1)21-18(22-17)13-5-7-14(8-6-13)20-15-9-11-19-12-10-15/h1-12H,(H,19,20)

InChI Key

MIQHHHBYQFQHTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC4=CC=NC=C4

Origin of Product

United States

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